

N-Nitroso Labetalol: A Comprehensive Technical Guide on Synthesis and Characterization

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Compound of Interest

Compound Name: *N-Nitroso Labetalol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **N-Nitroso Labetalol**, a nitrosamine impurity of the beta-blocker Labetalol. Given the regulatory scrutiny of nitrosamine impurities in pharmaceutical products, a thorough understanding of their formation, identification, and quantification is critical for drug safety and quality control. This document outlines a representative synthesis protocol, detailed characterization methods, and the toxicological context of **N-Nitroso Labetalol**.

Introduction to N-Nitroso Labetalol

N-Nitroso Labetalol is a drug substance-related impurity that can form when the secondary amine moiety of the Labetalol molecule reacts with a nitrosating agent.[1][2] Such agents can be generated from nitrite sources (e.g., sodium nitrite) under acidic conditions.[3][4] The presence of nitrosamine impurities in pharmaceuticals is a significant concern due to their classification as probable human carcinogens.[5][6]

Chemical Identity:

Property	Value
IUPAC Name	2-hydroxy-5-[1-hydroxy-2-[nitroso(4-phenylbutan-2-yl)amino]ethyl]benzamide[7]
CAS Number	2820170-74-7[8]
Molecular Formula	C ₁₉ H ₂₃ N ₃ O ₄ [8]
Molecular Weight	357.41 g/mol [8]

Synthesis of N-Nitroso Labetalol

The synthesis of **N-Nitroso Labetalol** involves the nitrosation of the secondary amine group in Labetalol. A general and representative laboratory-scale protocol is provided below. This protocol is based on established methods for the N-nitrosation of secondary amines and beta-blockers.[3][9][10]

Experimental Protocol: Synthesis

Materials:

- Labetalol Hydrochloride
- Sodium Nitrite (NaNO₂)
- Hydrochloric Acid (HCl), 1 M
- Dichloromethane (CH₂Cl₂)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Deionized Water

Procedure:

- Dissolution: Dissolve Labetalol Hydrochloride (1.0 equivalent) in deionized water at room temperature with stirring.
- Acidification: Cool the solution to 0-5 °C using an ice bath. Slowly add 1 M hydrochloric acid to the solution to ensure acidic conditions (pH 1-2).
- Nitrosation: While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite (1.5 equivalents) in deionized water dropwise to the reaction mixture over a period of 30 minutes.
- Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup: Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral (pH ~7).
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude **N-Nitroso Labetalol**.
- Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure **N-Nitroso Labetalol**.^{[4][11]}



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Figure 1: Experimental workflow for the synthesis of **N-Nitroso Labetalol**.

Characterization of N-Nitroso Labetalol

Thorough characterization is essential to confirm the identity and purity of the synthesized **N-Nitroso Labetalol**. The following analytical techniques are typically employed.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H -NMR: Due to the restricted rotation around the N-N bond, N-nitrosamines often exist as a mixture of E and Z isomers, which can result in a doubling of signals for the protons adjacent to the nitroso group.^{[12][13]} The spectrum of **N-Nitroso Labetalol** is expected to be complex, showing signals corresponding to the aromatic protons, the protons of the benzamide group, and the aliphatic protons of the side chains. The presence of diastereomers in the starting Labetalol further complicates the spectrum.
- ^{13}C -NMR: Similar to the ^1H -NMR, the ^{13}C -NMR spectrum may also show doubled signals for the carbons near the nitroso group due to the presence of E/Z isomers.

Mass Spectrometry (MS):

- Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common technique for the analysis of N-nitroso compounds.
- A characteristic fragmentation pattern for N-nitrosamines is the neutral loss of the nitroso group ($\bullet\text{NO}$), corresponding to a mass difference of 30 Da.^{[14][15][16][17][18]} Other fragmentations can provide further structural information.

Infrared (IR) Spectroscopy:

- The IR spectrum of **N-Nitroso Labetalol** is expected to show characteristic absorption bands for the N=O and N-N stretching vibrations.
- The N=O stretching vibration typically appears in the region of 1408-1486 cm^{-1} .^[19]

- The N-N stretching vibration is usually observed between 1052 and 1106 cm^{-1} .[\[19\]](#)
- Other expected signals include O-H stretching (from the hydroxyl groups), N-H stretching (from the amide), and C=O stretching (from the amide).

Quantitative Characterization Data (Representative):

Parameter	Method	Typical Value/Observation
Purity	HPLC	>95%
Identity	^1H -NMR, ^{13}C -NMR	Consistent with the proposed structure, may show E/Z isomerism. [12]
Molecular Weight Confirmation	High-Resolution Mass Spectrometry (HRMS)	Measured mass consistent with the calculated exact mass of $\text{C}_{19}\text{H}_{23}\text{N}_3\text{O}_4$.
Key IR Absorptions	FT-IR	N=O stretch: $\sim 1450\text{ cm}^{-1}$, N-N stretch: $\sim 1100\text{ cm}^{-1}$. [19]

Biological Activity and Signaling Pathways

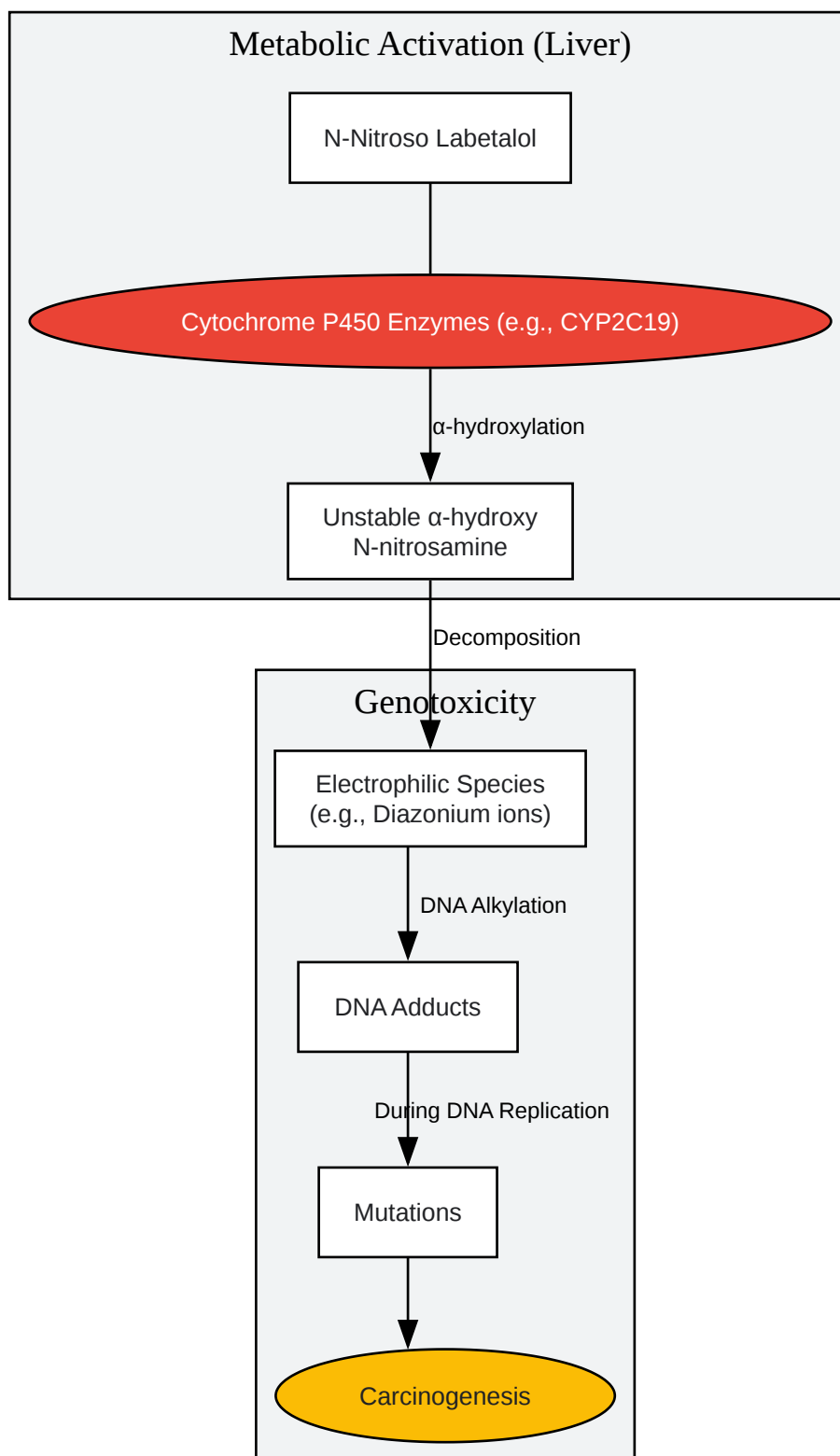
The primary toxicological concern with **N-Nitroso Labetalol**, as with other N-nitrosamines, is its potential carcinogenicity.[\[5\]](#)[\[6\]](#)

Mechanism of Genotoxicity

N-nitrosamines are not directly genotoxic but require metabolic activation to exert their carcinogenic effects.[\[5\]](#)[\[20\]](#)[\[21\]](#) This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[20\]](#)[\[21\]](#) For N-nitroso beta-blockers like N-Nitroso Propranolol, CYP2C19 has been identified as a key enzyme in its bioactivation.[\[5\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

The metabolic activation pathway involves the α -hydroxylation of the carbon atom adjacent to the nitroso group.[\[1\]](#) This results in an unstable intermediate that decomposes to form highly reactive electrophilic species, such as diazonium ions.[\[5\]](#) These electrophiles can then form covalent adducts with cellular macromolecules, most critically with DNA.[\[5\]](#) DNA alkylation can lead to mutations during DNA replication, initiating the process of carcinogenesis. Studies on

N-nitroso derivatives of several beta-blockers have shown that they can induce DNA fragmentation and repair in both rat and human hepatocytes, indicating their genotoxic potential.[3][25]



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Figure 2: Genotoxic mechanism of **N-Nitroso Labetalol**.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and toxicological context of **N-Nitroso Labetalol**. The provided protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of this and other nitrosamine impurities is essential for the development of robust control strategies to ensure the safety and quality of pharmaceutical products. Continuous research and the development of sensitive analytical methods are crucial for mitigating the risks associated with these potentially harmful compounds.

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